3-Methyl-3-propylpiperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-propylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-4-8(2)7(11)9-5-6-10-8/h10H,3-6H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKPCPMHYREPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Electronic Characterization of 3 Methyl 3 Propylpiperazin 2 One
Computational Chemistry Applications for Electronic Structure Elucidation and Reactivity Prediction
Computational chemistry serves as a powerful tool for understanding the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) can provide valuable information on orbital energies, charge distribution, and electrostatic potential, which are key to predicting a molecule's chemical behavior.
While computational studies have been performed on various heterocyclic compounds, including pyrazolin-5-ones and other piperidine (B6355638) derivatives, to understand their synthesis and properties, specific computational data for 3-Methyl-3-propylpiperazin-2-one is not available in the reviewed literature. biomedpharmajournal.orgresearchgate.net The predicted XlogP value of 0.4 from the PubChem database suggests a relatively low lipophilicity for this compound. uni.lu
Theoretical Insights into Intramolecular Interactions within this compound
The structure of this compound allows for potential intramolecular interactions that could influence its conformation and stability. These could include hydrogen bonds involving the N-H group and the carbonyl oxygen, as well as van der Waals interactions between the alkyl substituents and the piperazinone ring.
Theoretical calculations would be necessary to quantify the strength and nature of these interactions. For example, Atoms in Molecules (AIM) theory could be employed to identify and characterize bond critical points associated with weak interactions. Again, the absence of specific research on this compound means that any discussion of its intramolecular interactions is purely theoretical and not substantiated by published findings.
Molecular Interactions and Structure Activity Relationship Sar Principles for Piperazinone Derivatives
Investigation of Molecular Binding Modes for Piperazinone Scaffolds
Understanding how piperazinone-based molecules bind to biological targets like receptors and enzymes is fundamental to rational drug design. This involves a combination of theoretical principles and computational modeling.
The interaction of piperazinone scaffolds with biological targets is governed by a range of non-covalent forces. Theoretical frameworks help to predict and explain these binding events. A key feature of the piperazine (B1678402) and related piperazinone ring is the basic nitrogen atom, which is often protonated at physiological pH. nih.gov This positive charge is crucial for forming strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in a receptor's binding pocket. nih.gov
Beyond simple ionic bonds, these scaffolds engage in a variety of other interactions:
Hydrogen Bonding: The nitrogen atoms in the piperazinone ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The carbonyl oxygen of the lactam group is also a potent hydrogen bond acceptor. tandfonline.comrsc.org
Cation-π Interactions: The protonated nitrogen of the piperazinone ring can interact favorably with the electron-rich aromatic rings of amino acids like tyrosine, phenylalanine, and tryptophan. tandfonline.comnih.gov
Pharmacophore models, which define the essential spatial arrangement of features necessary for biological activity, often feature a basic tertiary amine as a central component for ligands targeting receptors like the sigma-1 receptor. nih.govacs.org Furthermore, quantum chemistry-based methods such as the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) can be employed to predict thermodynamic properties and interaction potentials between cyclic amines and biomolecules, providing a theoretical basis for their solubilizing and binding capabilities. rsc.org
Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. tandfonline.com This technique is widely applied to piperazinone and piperazine analogs to understand their binding mechanisms and guide the design of more potent derivatives. nih.govpharmaceuticaljournal.net
The process generally involves:
Obtaining the three-dimensional structures of the ligand (e.g., 3-Methyl-3-propylpiperazin-2-one) and the target protein, often from crystallographic data in the Protein Data Bank (PDB). pharmaceuticaljournal.net
Preparing the structures by adding hydrogen atoms, assigning charges, and defining the binding site.
Using a docking algorithm to systematically sample different conformations and orientations of the ligand within the binding site.
Scoring the resulting poses based on a function that estimates the binding free energy, with lower scores typically indicating a more favorable interaction. tandfonline.com
Docking studies on various piperazine derivatives have successfully elucidated key interactions. For instance, studies have shown how piperazine analogs can bind to the active site of enzymes like urease and VEGFR-2 kinase, forming crucial hydrogen bonds and hydrophobic contacts. tandfonline.comnih.gov These computational models allow researchers to visualize how even small changes to the ligand's structure, such as the addition of a substituent, can alter its binding mode and affinity. nih.gov
Table 1: Examples of Computational Docking Applications for Piperazine Derivatives
| Target Protein | Piperazine Derivative Class | Key Findings from Docking | Reference |
|---|---|---|---|
| Urease | Piperazine-guanidine hybrids | Identified binding interactions within the enzyme active site. | nih.gov |
| VEGFR-2 Kinase | Piperazine-chalcone hybrids | Showed favorable docked complexes with the active site, correlating with anticancer activity. | tandfonline.com |
| PPARγ | Generic piperazine derivatives | Demonstrated favorable interactions with critical residues in the ligand-binding domain. | pharmaceuticaljournal.net |
| Sigma-1 Receptor (S1R) | Piperidine (B6355638)/piperazine-based compounds | Revealed crucial interactions with amino acid residues like Glu172 and Asp126. | nih.gov |
| Topoisomerase II | Phenylpiperazine derivatives of 1,2-Benzothiazine | Indicated the ability to bind in the active center of the enzyme. | mdpi.com |
Structure-Activity Relationship (SAR) Studies on Alkyl Substitution Patterns in Piperazinones
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For piperazinones, the pattern of alkyl substitution on the ring is a critical determinant of its interaction with biological targets.
The presence and position of a methyl group on the piperazinone ring can significantly affect the molecule's three-dimensional shape (conformation) and, consequently, how it is recognized by a target protein. The substitution of a methyl group at the C3 position, as in this compound, introduces a chiral center and restricts the conformational flexibility of the six-membered ring. researchgate.net
Crystal structure analysis of related substituted piperazin-2-ones reveals that the ring often adopts a distorted half-chair conformation. researchgate.net Theoretical studies on similar cyclic structures show that methylation can induce significant shifts in dihedral angles and alter the planarity of the molecule. nih.govnih.gov These conformational changes are driven by steric effects, where the methyl group's bulkiness forces adjacent parts of the molecule to reorient. This, in turn, can affect the electronic properties and the ability of the molecule to fit optimally into a binding site, thereby influencing molecular recognition and biological activity. nih.govnih.gov
The propyl group at the C3 position of this compound contributes to the molecule's steric bulk and lipophilicity. The impact of such an alkyl group on binding affinity is highly dependent on the specific topology of the target's binding site.
SAR studies on related piperazine derivatives have shown that the length and nature of alkyl chains can be critical for affinity. nih.gov For some receptors, increasing the length of an alkyl chain can enhance binding by allowing the molecule to reach deeper into a hydrophobic pocket, thereby increasing favorable van der Waals contacts. However, for other targets, a shorter chain may be optimal. For example, in a series of 1-phenylpiperazines, a three-membered alkyl chain resulted in the highest affinity for the 5-HT(1A) receptor. nih.gov Conversely, in another study on piperazine derivatives targeting the H3 receptor, extending the alkyl linker length was found to decrease binding affinity. nih.gov
Therefore, the propyl moiety in this compound likely plays a crucial role in modulating its binding affinity by influencing how well the molecule fits into the specific hydrophobic sub-pockets of its biological target. A change in the size or shape of this group could dramatically alter the binding energy and efficacy of the compound. nih.gov
Table 2: Predicted Collision Cross Section Data for this compound
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 157.13355 | 137.0 |
| [M+Na]+ | 179.11549 | 143.1 |
| [M-H]- | 155.11899 | 134.6 |
Data sourced from PubChem. uni.lu
Mechanistic Insights from Related Cyclic Amine Derivatives (e.g., Piperazines)
The study of related cyclic amines, particularly piperazines, provides valuable mechanistic insights that are applicable to piperazinone derivatives. Piperazines are a cornerstone of many approved drugs and have been extensively studied. rsc.org
Mechanistic studies reveal that the biological and chemical behavior of these compounds is dominated by the presence of the two nitrogen atoms. The basicity of these nitrogens is key to their interaction with many biological targets, often involving protonation to form charged species that interact with acidic residues in proteins. nih.gov The ability to form hydrogen bonds, both as donors and acceptors, is another critical mechanistic feature that stabilizes the ligand-receptor complex. tandfonline.comrsc.org
Furthermore, the piperazine ring serves as a versatile scaffold that can be functionalized at its nitrogen atoms to orient substituents in specific vectors, allowing for fine-tuning of interactions with a target. tandfonline.com Combined experimental and computational studies on cyclic amines have elucidated detailed reaction mechanisms and identified key reactive intermediates like enamines and azomethine ylides, which can be harnessed for further chemical functionalization. nih.gov The replacement of a piperazine ring with other cyclic amines, such as piperidine, has been shown to significantly alter receptor affinity and selectivity, highlighting the critical role of the ring structure itself in defining the molecule's pharmacological profile. nih.govnih.gov
Analysis of Receptor Antagonism and Agonism Principles
The ability of piperazinone derivatives to act as either antagonists (blockers) or agonists (activators) at various receptors is a key area of research. This dual potential stems from the specific molecular interactions between the compound and the receptor's binding pocket.
Receptor Antagonism:
Many piperazine derivatives exhibit antagonist activity at receptors such as serotonin (B10506) (5-HT), histamine, and opioid receptors. ijrrjournal.commdpi.comnih.gov The principles of their antagonistic action are often rooted in their ability to occupy the receptor's binding site without initiating the conformational changes required for a biological response.
Structure-activity relationship (SAR) studies have revealed several key features that contribute to the antagonist properties of piperazine derivatives:
Substituents on the Piperazine Nitrogens: The nature of the groups attached to the nitrogen atoms of the piperazine ring is crucial. For instance, in the context of 5-HT₇ receptor antagonists, the presence of specific aryl or heteroaryl groups linked to one of the piperazine nitrogens can confer high-affinity binding. mdpi.com
Aromatic Moieties: The incorporation of specific aromatic systems, such as phenyl, pyridinyl, or furyl groups, is a common strategy in the design of potent receptor antagonists. mdpi.com These groups often engage in hydrophobic and aromatic stacking interactions within the receptor's binding site.
Chirality: The stereochemistry of substituents on the piperazine ring can significantly impact antagonist potency and selectivity. For example, in a series of κ-opioid receptor antagonists, the (S,S)-configuration of a methylated piperazine derivative showed the highest affinity. nih.gov
A study on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines identified them as a class of opioid receptor antagonists. nih.gov The evaluation of these compounds in in-vitro assays demonstrated that specific substitutions led to potent and selective κ-opioid receptor antagonism. nih.gov This highlights the importance of the substitution pattern in determining the final pharmacological profile.
| Derivative Class | Receptor Target | Key Structural Features for Antagonism |
| Piperazin-1-yl substituted unfused heterobiaryls | 5-HT₇ Receptor | Pyrimidine or pyridine (B92270) central ring, furan (B31954) substituent. mdpi.com |
| 4-(Diphenylmethyl)-1-piperazine derivatives | Histamine H₁ Receptor | Terminal heteroaryl or cycloalkyl amide fragment. ijrrjournal.com |
| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | κ-Opioid Receptor | N-phenylpropyl group, specific stereochemistry. nih.gov |
Receptor Agonism:
While antagonism is a common profile for piperazine derivatives, agonistic activity is also observed, often by subtle structural modifications. An agonist must not only bind to the receptor but also induce the specific conformational change that triggers a cellular response.
For example, certain piperazine derivatives can act as agonists at 5-HT₁ₐ receptors. The nature of the terminal substituent plays a critical role in switching the activity from antagonistic to agonistic. In some cases, a compound can exhibit mixed pharmacology, acting as an antagonist at one receptor subtype and an agonist at another. For instance, the compound SLV313 is a D₂/D₃ antagonist and a 5-HT₁ₐ agonist. ijrrjournal.com
The transition from antagonist to agonist can be influenced by:
Flexibility and Conformation: The ability of the molecule to adopt a specific conformation to stabilize the active state of the receptor is key for agonism.
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the correct orientation can facilitate interactions that promote receptor activation.
Partial Agonism: Some derivatives may act as partial agonists, producing a submaximal response compared to the endogenous ligand. This is often seen with compounds that can stabilize both the active and inactive states of the receptor. In studies of muscarinic M₃ receptors, agonists with lower efficacy were found to be more effective in facilitating cross-talk with other receptors. nih.gov
Exploration of Enzyme Inhibition Mechanisms
Piperazinone derivatives are also recognized for their ability to inhibit the activity of various enzymes, a property that is central to their therapeutic applications in some cases. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on how the compound interacts with the enzyme and its substrate.
Amine Reuptake Inhibition:
A significant area of research has been the development of piperazine derivatives as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin and norepinephrine (B1679862) from the synaptic cleft. nih.gov Inhibition of these transporters increases the concentration of these neurotransmitters in the synapse, which is a key mechanism for the action of many antidepressant medications.
SAR studies on N-substituted piperazine derivatives as dual serotonin and norepinephrine reuptake inhibitors have shown that:
Phenyl Ring Substitution: The substitution pattern on the phenyl rings attached to the piperazine core significantly influences the inhibitory potency and selectivity. nih.gov
Replacement with Heterocycles: Replacing the phenyl rings with heterocyclic systems can also modulate the activity. nih.gov
Enantioselectivity: The inhibitory activity can be highly dependent on the stereochemistry of the molecule. For instance, the (-)-enantiomer of a particular piperazine derivative was found to be a potent and selective amine reuptake inhibitor. nih.gov
Other Enzyme Inhibition:
Beyond amine transporters, piperazine-containing compounds have been investigated as inhibitors of other enzymes. For example, chalcone-dithiocarbamate hybrids incorporating a piperazine unit have shown potent inhibitory activity against certain cancer cell lines, with the substituents on the piperazine ring being crucial for their activity. nih.gov The mechanism in such cases often involves the inhibitor binding to the active site of the enzyme, preventing the substrate from binding and catalysis from occurring.
| Enzyme Target | Inhibitor Class | Key Structural Features for Inhibition |
| Serotonin and Norepinephrine Transporters | N-substituted piperazines | Substituted phenyl rings or heterocyclic replacements. nih.gov |
| Telomerase | Chromen-4-one derivatives with piperazine | Piperazine moiety at a specific position. nih.gov |
Applications of 3 Methyl 3 Propylpiperazin 2 One As a Chemical Scaffold
Design and Synthesis of Advanced Organic Intermediates
The piperazin-2-one (B30754) framework is a valuable starting point for the synthesis of more complex molecular architectures. The presence of two nitrogen atoms and a carbonyl group provides multiple reactive sites for functionalization.
Recent synthetic advancements have focused on creating diverse piperazin-2-one derivatives. For instance, a cascade, metal-promoted transformation has been developed to synthesize piperazinones from chloro allenylamide, a primary amine, and an aryl iodide in good yields. thieme-connect.com This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it suitable for creating a library of intermediates. thieme-connect.com Another approach involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which yields highly enantioenriched tertiary piperazin-2-ones. nih.gov These chiral intermediates can then be deprotected and reduced to form the corresponding tertiary piperazines, which are valuable in medicinal chemistry. nih.gov
In the context of 3-methyl-3-propylpiperazin-2-one, the methyl and propyl groups at the C3 position introduce a chiral center, making it a valuable building block for stereoselective synthesis. The synthesis of such a disubstituted piperazin-2-one could be achieved through modifications of established methods, such as the nucleophilic substitution of a suitably protected α-amino acid derivative. The synthesis of piperazin-2-ones has been achieved through various methods, including the cyclization of dipeptide derivatives and from α-haloacyl derivatives of amino acid esters. lookchem.com
The table below summarizes various synthetic methods for creating substituted piperazin-2-one intermediates.
| Synthetic Method | Starting Materials | Key Features | Example Product(s) | Yield |
| Cascade Double Nucleophilic Substitution | Chloro allenylamide, primary amine, aryl iodide | One-pot, three-bond formation, two points of diversity | Various substituted piperizinones | Good |
| Asymmetric Palladium-Catalyzed Decarboxylative Allylic Alkylation | N-protected piperazin-2-ones | Enantioselective synthesis of tertiary piperazin-2-ones | Tertiary piperazin-2-ones | Not Specified |
| Catalytic Asymmetric α-Chlorination and Cyclization | Aliphatic aldehydes, N,N'-dibenzylethylenediamine | Four-step sequence without intermediate purification | Protected 2-oxopiperazines | Good |
| Mn(OAc)₃ Mediated Radical Cyclization | Unsaturated piperazine (B1678402) derivatives, 1,3-dicarbonyl compounds | Formation of piperazine-dihydrofuran compounds | Diacyl and alkyl-acyl piperazine-dihydrofurans | Low to High |
This table presents a summary of synthetic methodologies for piperazin-2-one derivatives based on available literature.
The resulting advanced organic intermediates from this compound can be further elaborated. The secondary amine at the N4 position can be acylated, alkylated, or used in coupling reactions to introduce further diversity. The lactam functionality can also be reduced to the corresponding piperazine, opening up another avenue for derivatization.
Exploration in Chemical Probe Development
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular context. The piperazine scaffold is a common feature in many biologically active compounds and has been incorporated into chemical probes. tandfonline.comnih.gov The physicochemical properties of the piperazine ring, such as its basicity and conformational flexibility, can be fine-tuned through substitution to optimize binding affinity and selectivity for a target protein. tandfonline.comnih.gov
While there are no specific reports on this compound as a chemical probe, its structural features suggest potential in this area. The presence of the methyl and propyl groups at the C3 position provides a defined three-dimensional shape and increased lipophilicity, which could enhance binding to hydrophobic pockets of target proteins. The chiral nature of the molecule could also lead to stereospecific interactions with a biological target.
The development of a chemical probe based on this scaffold would involve synthesizing a small library of derivatives with modifications at the N1 and N4 positions. These derivatives would then be screened against a panel of biological targets to identify a potent and selective binder. For example, piperazine derivatives have been investigated as inhibitors of various enzymes and receptors.
The general suitability of the piperazine scaffold for developing chemical probes is highlighted by its presence in numerous therapeutic agents targeting the central nervous system. researchgate.net These compounds often modulate the activity of monoamine transporters and receptors. researchgate.net
Utility in Combinatorial Library Design and Synthesis
Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse molecules for high-throughput screening. The piperazin-2-one scaffold is well-suited for combinatorial library synthesis due to its multiple points of diversification. thieme-connect.com The two nitrogen atoms and the carbon backbone of the piperazin-2-one ring can be readily functionalized using a variety of chemical reactions.
Several methods have been developed for the combinatorial synthesis of piperazine and piperazin-2,5-dione libraries. lookchem.comnih.govnih.gov For instance, a solution-phase combinatorial library of piperazine-2,5-diones was efficiently synthesized in a one-pot reaction. lookchem.comnih.gov Another approach utilized a soluble polymer-supported synthesis for creating libraries of disubstituted piperazines. nih.gov Solid-phase synthesis has also been employed to generate a 15,000-member library of piperazine-2-carboxamide (B1304950) derivatives. 5z.com
A synthetic route that introduces two points of diversity is particularly well-suited for combinatorial synthesis. thieme-connect.com this compound can serve as a valuable starting scaffold for a combinatorial library. The N1 and N4 positions can be readily derivatized with a wide range of building blocks, such as carboxylic acids, sulfonyl chlorides, and alkyl halides, using standard amide and amine chemistries.
The general scheme for a combinatorial library based on this compound would involve:
Scaffold Synthesis: Preparation of the core this compound.
Diversification at N4: Reaction of the scaffold with a library of electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to introduce a diverse set of R1 groups.
Diversification at N1: If the N1 position is protected, deprotection followed by reaction with another library of building blocks to introduce R2 groups.
The resulting library of compounds can then be screened for biological activity to identify new lead compounds for drug discovery. The diversity of the library can be further enhanced by using a variety of building blocks with different electronic and steric properties.
Future Research Directions for 3 Methyl 3 Propylpiperazin 2 One
Development of Novel Asymmetric Synthetic Methodologies for Piperazinone Derivatives
The synthesis of enantiomerically pure piperazinones is a critical objective, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org While classical methods have relied on chiral pool starting materials or chiral auxiliaries, the development of catalytic asymmetric methods is a key frontier. dicp.ac.cn Future research will likely focus on several promising strategies:
Transition-Metal Catalysis: Recent advances have demonstrated the utility of transition metals like iridium, rhodium, and palladium in the asymmetric synthesis of piperazinones. acs.orgrsc.orgacs.org For instance, iridium and rhodium complexes have been successfully employed in the enantioselective reductive amination and amidation cascade reactions to afford chiral piperazinone products. acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has provided a facile route to chiral disubstituted piperazin-2-ones with excellent stereoselectivities. dicp.ac.cnrsc.org Future work should aim to expand the substrate scope of these reactions, improve catalyst efficiency, and develop new ligand systems to achieve even higher levels of enantiocontrol.
Organocatalysis: Metal-free organocatalysis has emerged as a powerful tool in asymmetric synthesis. nih.govfrontiersin.org The development of novel chiral organocatalysts for the enantioselective construction of the piperazinone core is a highly desirable goal. This could involve, for example, the use of chiral Brønsted acids or bases to control the stereochemistry of key bond-forming reactions.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions, making them ideal catalysts for pharmaceutical synthesis. researchgate.netjocpr.comnih.gov Biocatalytic approaches, such as the use of transaminases for the asymmetric synthesis of piperazinone precursors, have shown significant promise. researchgate.net Future research should focus on enzyme discovery and engineering to develop robust biocatalysts for the direct and enantioselective synthesis of a wide range of piperazinone derivatives. jocpr.comnih.gov
| Methodology | Catalyst Examples | Key Advantages | Future Research Focus |
|---|---|---|---|
| Transition-Metal Catalysis | Iridium, Rhodium, Palladium complexes | High efficiency and enantioselectivity | Broader substrate scope, novel ligand design |
| Organocatalysis | Chiral Brønsted acids/bases | Metal-free, environmentally benign | Development of new catalyst scaffolds |
| Biocatalysis | Transaminases, Lipases | High selectivity, mild reaction conditions | Enzyme discovery and protein engineering |
Advanced Computational Studies for Structure-Based Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and development. For 3-methyl-3-propylpiperazin-2-one and its analogs, computational studies can provide valuable insights to guide the design of new compounds with improved properties.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of piperazinone derivatives with their biological activity. tcmsp-e.comwu.ac.thresearchgate.net These models can identify key steric, electronic, and hydrophobic features that are crucial for activity, thereby guiding the synthesis of more potent compounds. tcmsp-e.comresearchgate.net
Molecular Docking and Dynamics: Molecular docking simulations can be used to predict the binding modes of piperazinone derivatives within the active sites of biological targets. tcmsp-e.comnih.govnih.gov This information is critical for understanding the molecular basis of their activity and for designing new molecules with enhanced binding affinity and selectivity. nih.gov Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex, revealing crucial interactions that may not be apparent from static docking poses. nih.govrsc.org
Density Functional Theory (DFT) Calculations: DFT calculations can be utilized to investigate the electronic structure and reactivity of piperazinone derivatives. spectroscopyonline.com This can aid in understanding their chemical properties and in predicting their metabolic fate. For instance, DFT can be used to calculate molecular orbitals and predict charge transfer interactions, which can be important for understanding reaction mechanisms. spectroscopyonline.com
| Computational Method | Application | Expected Outcome |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Correlate structure with biological activity | Predictive models for designing more potent compounds |
| Molecular Docking | Predict binding modes at biological targets | Guide the design of molecules with improved affinity |
| Molecular Dynamics | Simulate the dynamic behavior of ligand-receptor complexes | Reveal key dynamic interactions for binding |
| Density Functional Theory (DFT) | Investigate electronic structure and reactivity | Understand chemical properties and predict reaction outcomes |
Investigation of Unexplored Reactivity Profiles and Chemical Transformations
The piperazinone ring is a versatile scaffold that can undergo a variety of chemical transformations. researchgate.net While some reactions of piperazinones are well-established, there is still much to be explored in terms of their reactivity.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the efficient synthesis of complex molecules. mdpi.comresearchgate.netnih.gov Investigating the direct C-H functionalization of the piperazinone core, particularly at the carbon atoms adjacent to the nitrogen atoms, could provide rapid access to a wide range of novel derivatives. mdpi.comnih.govencyclopedia.pub This could involve the use of photoredox catalysis or transition-metal catalysis to selectively activate C-H bonds. mdpi.comresearchgate.netnih.gov
Domino and Multicomponent Reactions: The development of domino and multicomponent reactions involving piperazinone precursors would allow for the rapid construction of complex molecular architectures in a single step. For example, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. acs.org Further exploration of such cascade reactions could lead to highly efficient and atom-economical synthetic routes.
Novel Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening and rearrangement reactions of the piperazinone scaffold could lead to the discovery of new chemical entities with interesting biological properties. These transformations could be triggered by various reagents or conditions, leading to the formation of different heterocyclic systems.
Integration into Sustainable Chemical Synthesis Processes
The principles of green chemistry are increasingly important in both academic and industrial research. unibo.it Future research on this compound and its derivatives should prioritize the development of sustainable synthetic processes.
Use of Greener Solvents and Reagents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key goal of green chemistry. rsc.org Similarly, the use of safer and more sustainable reagents should be prioritized.
Flow Chemistry: The use of continuous flow systems can offer several advantages over traditional batch processes, including improved safety, better process control, and higher efficiency. frontiersin.org The development of flow-based syntheses for piperazinone derivatives would be a significant step towards more sustainable manufacturing processes.
By focusing on these future research directions, the scientific community can continue to unlock the full potential of the piperazinone scaffold, leading to the development of new synthetic methods, a deeper understanding of chemical reactivity, and the creation of novel molecules with important applications.
Q & A
Q. What are the critical safety protocols for handling 3-Methyl-3-propylpiperazin-2-one in laboratory settings?
- Methodological Answer : Handling requires strict adherence to personal protective equipment (PPE):
- Skin protection : Use chemically resistant gloves (e.g., nitrile) and inspect for defects before use. Dispose of contaminated gloves properly to avoid secondary exposure .
- Body protection : Wear flame-retardant, antistatic lab coats or full-body suits to minimize direct contact, especially during large-scale synthesis or spill scenarios .
- Respiratory protection : Use fume hoods or respirators if aerosolization is possible. Avoid release into drains or the environment; collect spills via vacuuming or sweeping into sealed containers for hazardous waste disposal .
Q. What synthetic strategies are viable for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : While direct evidence on this compound is limited, analogous piperazin-2-one derivatives (e.g., 3-(pyridin-2-yl)piperazin-2-one) suggest:
- Key routes : Cyclization of amino acids or condensation of amines with ketones. For example, reacting 3-methyl-3-propylamine derivatives with carbonyl precursors under reflux in aprotic solvents (e.g., THF or DCM) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (typically 60–80°C) and catalyst (e.g., p-toluenesulfonic acid) to enhance yield. Purify via column chromatography using gradients of ethyl acetate/hexane .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Combine multiple techniques to resolve structural ambiguities:
- NMR spectroscopy : Use - and -NMR to confirm methyl and propyl substituents on the piperazin-2-one ring. Compare chemical shifts with related compounds (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) .
- Mass spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns. Cross-reference with computational predictions (e.g., RDKit simulations) .
Advanced Research Questions
Q. How should researchers resolve contradictions between experimental data and literature when analyzing physicochemical properties?
- Methodological Answer : Follow a systematic approach:
- Data triangulation : Validate results using orthogonal methods (e.g., DSC for melting point corroboration if conflicting HPLC retention times arise) .
- Contextual analysis : Compare experimental conditions (e.g., solvent polarity, temperature) with literature. For example, solubility discrepancies may arise from differences in solvent systems .
- Limitations disclosure : Clearly document batch-to-batch variability, purity levels, and instrumental error margins in publications .
Q. What strategies are recommended for assessing environmental impact when ecotoxicological data for this compound is scarce?
- Methodological Answer : Leverage predictive models and analogs:
- Read-across approach : Use data from structurally similar compounds (e.g., piperazine derivatives with alkyl substituents) to estimate biodegradation potential and toxicity .
- In silico tools : Apply QSAR models (e.g., EPI Suite) to predict persistence, bioaccumulation, and aquatic toxicity. Validate with microcosm studies if resources permit .
- Precautionary measures : Assume low biodegradability and high mobility in soil until empirical data is available. Implement containment protocols during disposal .
Q. How can researchers design robust assays to evaluate the biological activity of this compound?
- Methodological Answer : Focus on target-specific assays informed by structural analogs:
- Receptor binding studies : Prioritize GPCR or kinase targets common to piperazine derivatives (e.g., dopamine or serotonin receptors). Use radioligand displacement assays with positive controls .
- Dose-response curves : Test across a wide concentration range (nM–µM) to identify EC/IC values. Account for solubility limits using co-solvents like DMSO (<1% v/v) .
- Counter-screening : Rule out off-target effects using panels (e.g., Eurofins Pharma Screening) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
